molecular formula C30H29N5O2 B2603651 2-morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 1020051-87-9

2-morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone

Cat. No.: B2603651
CAS No.: 1020051-87-9
M. Wt: 491.595
InChI Key: ARUYDJMNTHQDDR-UHFFFAOYSA-N
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Description

2-morpholino-1-(1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone is a complex organic compound that features a morpholine ring, a triphenyl-substituted bipyrazole core, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholino-1-(1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone typically involves multi-step organic reactions. One common route starts with the preparation of the bipyrazole core, followed by the introduction of the triphenyl groups and the morpholine ring. The final step involves the addition of the ethanone group under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-morpholino-1-(1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-morpholino-1-(1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone: Lacks the morpholine ring, which may affect its biological activity and chemical properties.

    2-morpholino-1-(1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)propanone: Similar structure but with a propanone group instead of ethanone, potentially leading to different reactivity and applications.

Uniqueness

The presence of the morpholine ring and the specific arrangement of the triphenyl-substituted bipyrazole core make 2-morpholino-1-(1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone unique

Properties

IUPAC Name

1-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O2/c36-29(22-33-16-18-37-19-17-33)35-28(20-27(31-35)23-10-4-1-5-11-23)26-21-34(25-14-8-3-9-15-25)32-30(26)24-12-6-2-7-13-24/h1-15,21,28H,16-20,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUYDJMNTHQDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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